Allosteric Site and Co-Crystal Structure
WRN inhibitor 15 displays micromolar potency in prostate cancer cell lines (PC3 IC50 = 37.9 μM, LNCaP IC50 = 40.2 μM) . This contrasts sharply with the clinical-stage WRN inhibitor HRO761, which shows sub-nanomolar biochemical IC50 (9-50 nM) and selective anti-proliferative activity in MSI-H colorectal cancer models but does not have reported activity in prostate cancer cell lines . The potency difference is approximately three orders of magnitude, suggesting that WRN inhibitor 15 may engage a different binding site or exert its effects through a mechanism distinct from HRO761's allosteric inhibition of the D1/D2 helicase domain interface .
| Evidence Dimension | Cellular anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | PC3: 37.9 μM; LNCaP: 40.2 μM; HeLa: 46.6 μM |
| Comparator Or Baseline | HRO761: no reported activity in PC3 or LNCaP; biochemical WRN IC50 = 9-50 nM (ADP-Glo assay) |
| Quantified Difference | WRN inhibitor 15 is ~800- to 4000-fold less potent than HRO761 in biochemical assays; lacks cross-reactivity data. |
| Conditions | PC3 (prostate cancer), LNCaP (prostate cancer), HeLa (cervical cancer) cell viability assays for WRN inhibitor 15; biochemical helicase/ATPase assays for HRO761. |
Why This Matters
Researchers studying WRN biology in prostate cancer require a tool compound with demonstrable activity in these specific cell lines; HRO761's selectivity for MSI-H models makes it an unsuitable substitute.
- [1] Ferretti S, et al. HRO761 is a potent, selective, allosteric WRN inhibitor with synthetic lethal activity in MSI-H cancers. Nature. 2024 Apr; 628(8009): 1139-1146. DOI: 10.1038/s41586-024-07314-y. View Source
